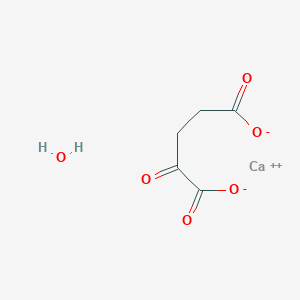![molecular formula C7H14ClN B3178142 exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 39245-79-9](/img/structure/B3178142.png)
exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride
Vue d'ensemble
Description
exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride: is a chemical compound with the molecular formula C7H14ClN. It is a derivative of norbornane, a bicyclic hydrocarbon, and is characterized by the presence of an amine group at the second position of the bicyclo[2.2.1]heptane structure. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.
Mécanisme D'action
Target of Action
The primary target of exo-Bicyclo[22A structurally similar compound, a bicyclo[221]heptane containing N,N’-diarylsquaramide, has been identified as a selective antagonist for the CXCR2 receptor . The CXCR2 receptor plays a crucial role in mediating inflammatory responses and is involved in various pathological conditions, including chronic obstructive pulmonary disease and cancer .
Mode of Action
The exact mode of action of exo-Bicyclo[22If it shares a similar mechanism with the aforementioned bicyclo[2.2.1]heptane containing N,N’-diarylsquaramide, it may act as an antagonist at the CXCR2 receptor, thereby inhibiting the receptor’s function and downstream signaling .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of exo-Bicyclo[22Some predicted pharmacokinetic properties include high gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
The specific molecular and cellular effects of exo-Bicyclo[22If it acts as a CXCR2 antagonist, it could potentially reduce inflammation and modulate immune responses .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of exo-Bicyclo[22It is generally recommended to store the compound in an inert atmosphere at room temperature .
Analyse Biochimique
Biochemical Properties
exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with protein phosphatases, which are enzymes that remove phosphate groups from proteins. The interaction between this compound and protein phosphatases can lead to the inhibition of these enzymes, affecting various cellular processes . Additionally, this compound can form hydrogen bonds with other biomolecules, further influencing its biochemical properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modulating the activity of protein phosphatases. By inhibiting these enzymes, this compound can alter gene expression and cellular metabolism. For instance, the inhibition of protein phosphatases can lead to the activation of certain signaling pathways, resulting in changes in gene expression and metabolic activity within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active site of protein phosphatases, inhibiting their activity. The inhibition of these enzymes can lead to the accumulation of phosphorylated proteins, which can affect various cellular functions. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, further impacting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under inert atmosphere and room temperature conditions . Its stability and degradation can vary depending on the experimental conditions. Long-term exposure to this compound can lead to sustained inhibition of protein phosphatases, resulting in prolonged effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit protein phosphatases without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including adverse impacts on cellular function and overall health. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of protein phosphatases, leading to changes in metabolite levels. The inhibition of these enzymes can result in altered metabolic pathways, impacting the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be localized to specific cellular compartments, where it exerts its effects on protein phosphatases and other biomolecules. The distribution of this compound can influence its localization and accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with protein phosphatases and other biomolecules, influencing its overall biochemical properties and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Amination Reaction: Norbornene undergoes an amination reaction to introduce the amine group at the second position. This can be achieved using reagents such as ammonia or amines in the presence of catalysts.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or alkylating agents are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the effects of bicyclic amines on biological systems. It serves as a model compound to understand the behavior of similar structures in biological environments.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their pharmacological properties and potential use as drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications.
Comparaison Avec Des Composés Similaires
- endo-Bicyclo[2.2.1]heptan-2-amine hydrochloride
- Bicyclo[2.2.1]heptan-2-amine
- exo-2-Aminonorbornane
Comparison: exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride is unique due to its exo configuration, which affects its reactivity and interaction with other molecules. Compared to its endo counterpart, the exo form has different steric and electronic properties, leading to variations in its chemical behavior and applications.
Propriétés
IUPAC Name |
(1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H/t5-,6+,7+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZMPZQAQTXAHW-NLRFIBDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@@H]2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


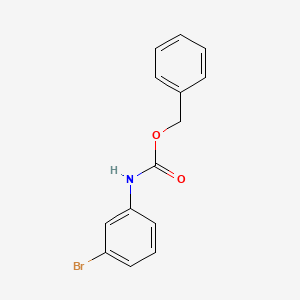

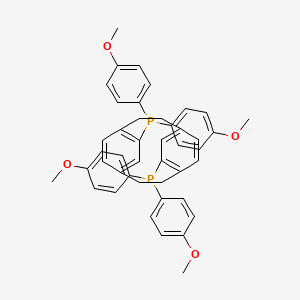

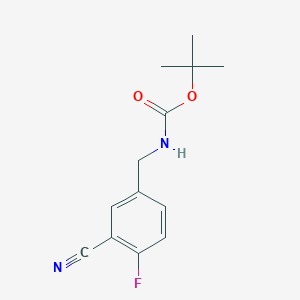
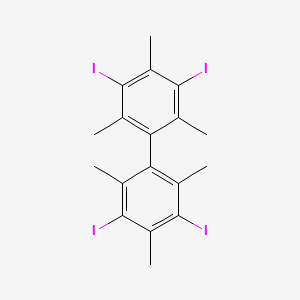
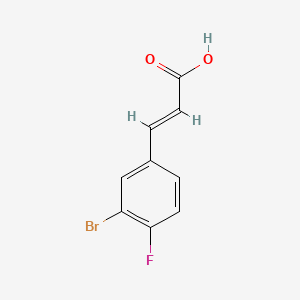
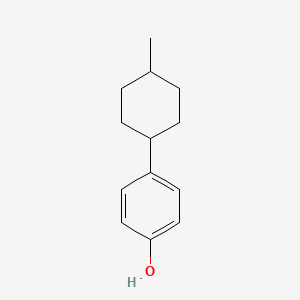
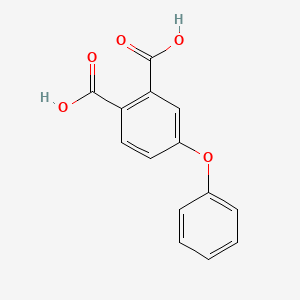
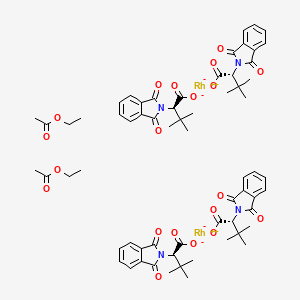
![5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B3178124.png)
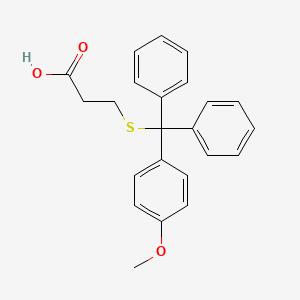
![Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B3178149.png)
